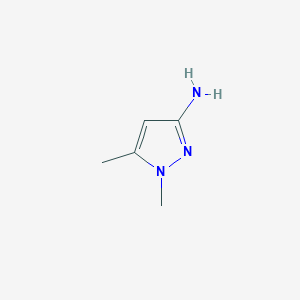

1,5-ジメチル-1H-ピラゾール-3-アミン

説明

1,5-Dimethyl-1H-pyrazol-3-amine is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The specific structure of 1,5-dimethyl-1H-pyrazol-3-amine suggests that it contains methyl groups at the 1 and 5 positions and an amine group at the 3 position on the pyrazole ring. While the provided papers do not directly discuss 1,5-dimethyl-1H-pyrazol-3-amine, they do provide insights into the chemistry of related pyrazole compounds, which can be used to infer some of the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the functionalization of existing pyrazole compounds or the formation of the pyrazole ring itself through various organic reactions. For instance, the synthesis of 3,5-dimethyl-4-aminomethylpyrazole ligands involves aminoalkylation of 3,5-dimethylpyrazole . Similarly, the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole is achieved under phase transfer catalysis conditions with ultrasonic irradiation, indicating that pyrazole derivatives can be synthesized using a variety of techniques, including phase transfer catalysis .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, with the potential for various substituents to influence the overall geometry and electronic properties of the molecule. For example, the X-ray structure analysis of certain pyrazolate rhodium(I) complexes reveals the neutral nature of bridging-pyrazolate ligands . This suggests that the molecular structure of pyrazole derivatives can significantly impact their ability to coordinate with metal ions and form complexes.

Chemical Reactions Analysis

Pyrazole derivatives are known to participate in a variety of chemical reactions. The reactivity of pyrazole blue, a related compound, with primary aromatic amines, dimethyl amine, and benzyl amine, indicates that pyrazole derivatives can undergo addition reactions . Furthermore, pyrazole derivatives can also engage in cycloaddition reactions, as demonstrated by the reactivity of pyrazole blue in Diels-Alder reactions . These findings suggest that 1,5-dimethyl-1H-pyrazol-3-amine could potentially participate in similar addition and cycloaddition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on their specific substituents. For example, the solubility of synthesized pyrazolate rhodium(I) complexes in polar solvents such as water indicates that certain pyrazole derivatives can be designed to have desirable solubility characteristics . The kinetic study of the synthesis of a pyrazole derivative under phase transfer catalysis conditions provides information on the reaction rates and the influence of various factors such as temperature and catalyst concentration . These studies suggest that the physical and chemical properties of pyrazole derivatives, including 1,5-dimethyl-1H-pyrazol-3-amine, can be tailored through careful selection of reaction conditions and substituents.

科学的研究の応用

ペプチドアナログおよび前駆体の合成

“1,5-ジメチル-1H-ピラゾール-3-アミン”誘導体は、光学活性アミノ酸、アミノアルコール、ジアミン、ラクタムのペプチドアナログまたは前駆体として使用できます。 これらの化合物は、特定の機能や特性を持つタンパク質や酵素を合成する際に価値があります .

抗リーシュマニア症および抗マラリア活性

ピラゾール部分を有する化合物は、強力な抗リーシュマニア症および抗マラリア活性を示しています。 “1,5-ジメチル-1H-ピラゾール-3-アミン”は、これらの疾患に対する治療に貢献する、このような化合物の合成に潜在的に使用できます .

金属錯体のリガンド

ピラゾール誘導体は、金属錯体の三座窒素リガンドとして機能できます。 このような錯体は、触媒や材料科学において様々な用途があります .

分子シミュレーション研究

“1,5-ジメチル-1H-ピラゾール-3-アミン”の構造は、特定の酵素や受容体の活性部位にうまく適合するため、新規薬物の設計や生物学的メカニズムの理解のための分子シミュレーション研究に役立ちます .

新規ヘテロ環の合成

この化合物は、多くの医薬品や農薬の中心構造である、新規ヘテロ環の合成のための出発物質として使用できます .

抗酸化特性

Safety and Hazards

作用機序

Target of Action

1,5-Dimethyl-1H-pyrazol-3-amine is a pyrazole derivative, which are known for their diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria respectively . These diseases affect more than 500 million people worldwide .

Mode of Action

The compound interacts with its targets by inhibiting their growth. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that 1,5-dimethyl-1H-pyrazol-3-amine may have a similar mode of action.

Biochemical Pathways

It is known that the compound has potent antileishmanial and antimalarial activities . This suggests that it may interfere with the life cycle of the parasites, disrupting their ability to infect host cells and reproduce.

Pharmacokinetics

It is known that the compound is a solid at room temperature . Its solubility in water and other polar solvents may influence its bioavailability .

Result of Action

The result of the action of 1,5-dimethyl-1H-pyrazol-3-amine is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei . This leads to a decrease in the severity of the diseases caused by these parasites, namely leishmaniasis and malaria.

Action Environment

The action of 1,5-dimethyl-1H-pyrazol-3-amine can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is stored in a refrigerator . Additionally, the compound’s solubility in water and other polar solvents may also play a role in its action .

特性

IUPAC Name |

1,5-dimethylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-4-3-5(6)7-8(4)2/h3H,1-2H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRLFMMSIGPOOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426904 | |

| Record name | 1,5-dimethyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35100-92-6 | |

| Record name | 1,5-dimethyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dimethyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

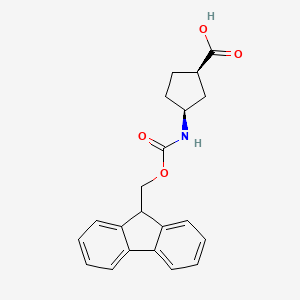

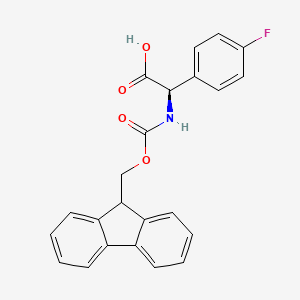

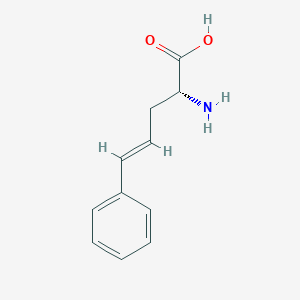

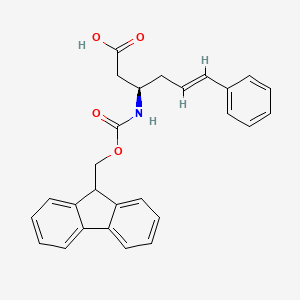

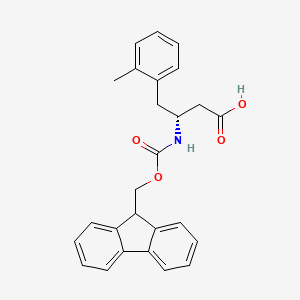

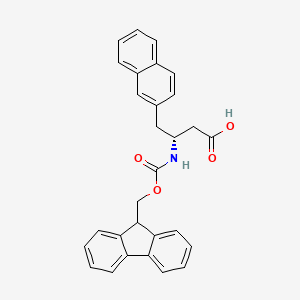

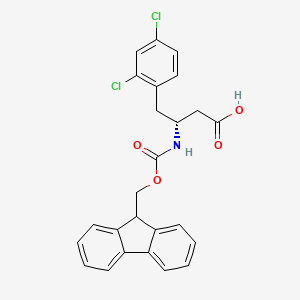

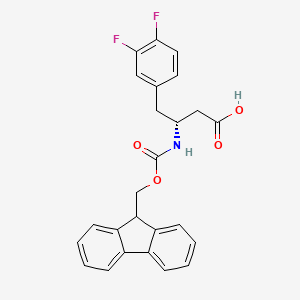

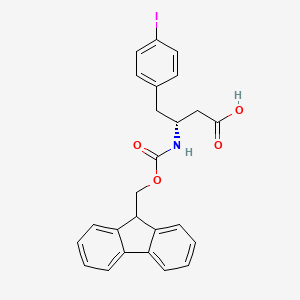

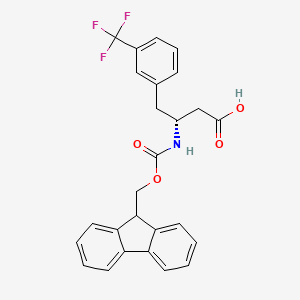

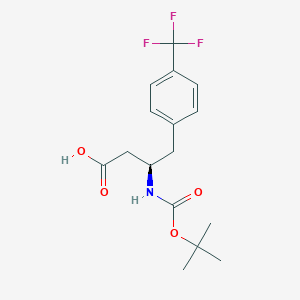

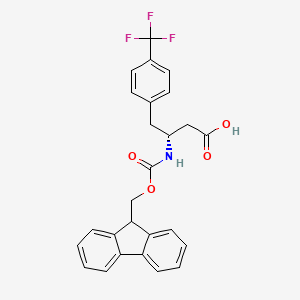

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。